MAO-B Inhibition Potency: 76-Fold Improvement Over Lead Benzamide Scaffold
N-Cyclopentyl-4-nitrobenzamide demonstrates an IC50 of 115 nM against human MAO-B in a fluorescence-based kynuramine assay [1]. This represents a 76-fold improvement in potency compared to the lead 2-methyl substituted benzamide scaffold (IC50 = 8.7 μM) reported in a medicinal chemistry optimization campaign for substituted benzamide MAO-B inhibitors [2]. The significant potency gain is attributed to the specific combination of the para-nitro substituent and the N-cyclopentyl amide group.
| Evidence Dimension | MAO-B Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 115 nM |
| Comparator Or Baseline | 2-Methyl substituted benzamide derivative (lead compound): 8.7 μM (8,700 nM) |
| Quantified Difference | 76-fold more potent (IC50 of 115 nM vs 8,700 nM) |
| Conditions | Human MAO-B, kynuramine substrate, 20 min incubation, fluorescence spectrophotometry for target compound; same enzyme and substrate class for comparator. |
Why This Matters
This quantifies the specific activity gain from the para-nitro/N-cyclopentyl substitution, establishing this compound as a superior starting point for lead optimization compared to generic alkyl-substituted benzamides.
- [1] BindingDB. BDBM50597772 (CHEMBL5170103). IC50: 115 nM. Inhibition of human MAO-B using kynuramine as substrate incubated for 20 mins by fluorescence spectrophotometry assay. View Source
- [2] J Med Chem. 2009 Aug 27;52(16):5228–5240. Structure and activity of substituted benzamide derivatives. Table 1: Compound 'lead' (2-Me) IC50 = 8.7 ± 0.7 μM. View Source
